![molecular formula C14H15NO7 B5778875 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B5778875.png)
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid
Overview
Description
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid is an organic compound with the molecular formula C14H15NO7 This compound is characterized by the presence of two methoxycarbonyl groups attached to an aniline ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxycarbonylaniline and succinic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as pyridine or triethylamine may be used to enhance the reaction rate. Additionally, reagents like acetic anhydride can be employed to promote the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be used.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid: This compound is similar in structure but lacks one methoxycarbonyl group.
4-[2,5-Dimethoxyanilino]-4-oxobutanoic acid: This compound has methoxy groups instead of methoxycarbonyl groups.
Uniqueness
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid is unique due to the presence of two methoxycarbonyl groups, which can influence its reactivity and interactions with other molecules
Biological Activity
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid is an organic compound with significant potential in medicinal chemistry. Its structure features two methoxycarbonyl groups attached to an aniline ring, connected to a butanoic acid moiety. This unique configuration suggests various biological activities, which have been explored in several studies.
- Molecular Formula : C14H15NO7
- Molecular Weight : 301.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of methoxycarbonyl groups enhances its solubility and potential for enzyme inhibition. The compound may inhibit enzyme activity by occupying the active site or altering receptor functions, thus modulating various biochemical pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death through mechanisms such as nuclear fragmentation and membrane blebbing.
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
This compound | HCT116 | 20 | Apoptosis induction via caspase activation |
Anti-inflammatory Activity
In addition to antitumor effects, there is evidence supporting the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in vitro.
Case Studies
- Antitumor Efficacy : A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis at concentrations as low as 20 µM. The mechanism involved activation of caspase-3 and other apoptotic markers.
- Anti-inflammatory Response : In a model using RAW 264.7 macrophages, the compound significantly inhibited the production of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
Compound Name | Structure Similarities | Notable Activities |
---|---|---|
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid | Lacks one methoxycarbonyl group | Moderate antitumor activity |
4-[3,5-Dimethoxyanilino]-4-oxobutanoic acid | Methoxy groups instead of methoxycarbonyls | Enhanced solubility but lower potency |
Properties
IUPAC Name |
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-21-13(19)8-3-4-9(14(20)22-2)10(7-8)15-11(16)5-6-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLBICTLAHTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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